molecular formula C8H7N3O2 B6170259 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2639410-58-3

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B6170259
CAS No.: 2639410-58-3
M. Wt: 177.16 g/mol
InChI Key: VVYLRXQIICMGTO-UHFFFAOYSA-N
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Description

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out at elevated pressures and temperatures. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phosphoinositide-3 kinase, by binding to their active sites and preventing their normal function. This inhibition can modulate various cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .

Comparison with Similar Compounds

Properties

CAS No.

2639410-58-3

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-7-6(8(12)13)4-10-11(7)3-2-9-5/h2-4H,1H3,(H,12,13)

InChI Key

VVYLRXQIICMGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=C(C=N2)C(=O)O

Purity

95

Origin of Product

United States

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